molecular formula C23H25Cl2N5O2S B12502096 3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide

3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Cat. No.: B12502096
M. Wt: 506.4 g/mol
InChI Key: LRHLBJGCKGKAOP-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with dichloro and dimethylphenyl groups, along with a triazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dichloro and dimethylphenyl groups. The triazole ring is then synthesized and attached to the benzamide core through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include chlorinating agents, amines, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides, triazoles, and phenyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is unique due to its combination of dichloro, dimethylphenyl, and triazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H25Cl2N5O2S

Molecular Weight

506.4 g/mol

IUPAC Name

3,4-dichloro-N-[1-[5-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide

InChI

InChI=1S/C23H25Cl2N5O2S/c1-5-30-21(15(4)26-22(32)16-7-9-18(24)19(25)11-16)28-29-23(30)33-12-20(31)27-17-8-6-13(2)14(3)10-17/h6-11,15H,5,12H2,1-4H3,(H,26,32)(H,27,31)

InChI Key

LRHLBJGCKGKAOP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)C)C(C)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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